2-Chloro-N-(2-chloroethyl)aniline

Organic Synthesis Chemical Intermediates Alkylating Agents

2-Chloro-N-(2-chloroethyl)aniline (CAS 64086-71-1) is a chlorinated aromatic amine belonging to the N-chloroethylaniline family, with the molecular formula C8H9Cl2N and a molecular weight of 190.07 g/mol. The compound is characterized by the presence of a chloroethyl group attached to an aniline core, which imparts alkylating properties due to the electrophilic nature of the carbon-chlorine bond.

Molecular Formula C8H9Cl2N
Molecular Weight 190.07 g/mol
CAS No. 64086-71-1
Cat. No. B13343837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(2-chloroethyl)aniline
CAS64086-71-1
Molecular FormulaC8H9Cl2N
Molecular Weight190.07 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NCCCl)Cl
InChIInChI=1S/C8H9Cl2N/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4,11H,5-6H2
InChIKeyGRVAJKVUKREBRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-(2-chloroethyl)aniline CAS 64086-71-1: Alkylating Agent Profile


2-Chloro-N-(2-chloroethyl)aniline (CAS 64086-71-1) is a chlorinated aromatic amine belonging to the N-chloroethylaniline family, with the molecular formula C8H9Cl2N and a molecular weight of 190.07 g/mol [1]. The compound is characterized by the presence of a chloroethyl group attached to an aniline core, which imparts alkylating properties due to the electrophilic nature of the carbon-chlorine bond . It is primarily utilized as a chemical intermediate in organic synthesis and is related to the broader class of aniline mustards, which have been investigated for their biological activities [2].

Procurement of 2-Chloro-N-(2-chloroethyl)aniline CAS 64086-71-1: Why Analog Substitution is Not Advisable


Substitution with other N-chloroethylanilines or alkylating agents is not recommended due to the specific reactivity conferred by the 2-chloro substitution on the aromatic ring. The ortho-chloro group influences the electronic environment and steric properties of the molecule, which can significantly alter its reaction kinetics and product profiles in synthetic applications . Unlike non-substituted or para-substituted analogs, this compound's unique substitution pattern is critical for achieving desired reactivity in specific synthetic pathways, as demonstrated in the context of related aniline mustards [1].

2-Chloro-N-(2-chloroethyl)aniline CAS 64086-71-1: Quantitative Differentiation Evidence


Molecular Weight Differentiation of 2-Chloro-N-(2-chloroethyl)aniline

The target compound, 2-Chloro-N-(2-chloroethyl)aniline (C8H9Cl2N), has a molecular weight of 190.07 g/mol. This is distinct from key related compounds, including Aniline Mustard (C10H13Cl2N, MW 218.12 g/mol) and N-(2-Chloroethyl)aniline (C8H10ClN, MW 155.62 g/mol). This quantitative difference in mass influences physical properties and reactivity [1].

Organic Synthesis Chemical Intermediates Alkylating Agents

Structural Differentiation: Ortho-Chloro Substitution vs. Non-Substituted Aniline Mustards

The compound features an ortho-chloro substituent on the aniline ring, unlike the non-substituted Aniline Mustard (N,N-bis(2-chloroethyl)aniline) . While direct IC50 data for the target compound is not available, a seminal structure-activity relationship (SAR) study on substituted N,N-bis(2-chloroethyl)anilines demonstrated that ring substitution can alter cytotoxicity against LoVo colorectal tumor cells by up to 100- to 200-fold relative to the parent drug (IC50 = 1.4 µM) [1]. This indicates that the ortho-chloro substitution in the target compound is likely to confer a distinct biological and chemical reactivity profile compared to its non-substituted analogs.

Medicinal Chemistry Structure-Activity Relationship DNA Alkylation

Differentiation in Alkylating Functionality: Mono- vs. Bis(2-chloroethyl)anilines

2-Chloro-N-(2-chloroethyl)aniline is a mono-functional alkylating agent possessing a single 2-chloroethyl group. This contrasts with the well-known class of aniline mustards, such as Aniline Mustard (N,N-bis(2-chloroethyl)aniline), which contain two such groups and act as bifunctional DNA cross-linkers [1]. The mono-functional nature of the target compound means it can only form monoadducts with nucleophiles, leading to a distinct mechanism of action and potentially a different toxicological profile compared to its bifunctional counterparts .

Chemical Reactivity Cross-linking Alkylation

Key Application Scenarios for 2-Chloro-N-(2-chloroethyl)aniline CAS 64086-71-1


Synthesis of Novel Alkylating Agents and Chemical Probes

The ortho-chloro substitution on the aniline ring, combined with the mono-functional chloroethyl group, provides a unique scaffold for the development of new alkylating agents. This specific substitution pattern allows for further derivatization and may confer distinct reactivity and selectivity profiles compared to non-substituted or para-substituted analogs, as inferred from SAR studies on related compounds [1].

Structure-Activity Relationship (SAR) Studies of Aniline Mustards

This compound serves as a critical comparator in SAR studies investigating the impact of ortho-chloro substitution on the biological activity of N-chloroethylanilines. By comparing its activity and reactivity with other positional isomers and the non-substituted parent compound, researchers can gain valuable insights into the structural determinants of alkylating agent potency [1].

Chemical Intermediate for Dyes, Agrochemicals, and Pharmaceuticals

As a member of the N-chloroethylaniline family, this compound can function as a versatile intermediate in organic synthesis. Its reactive chloroethyl group can be utilized to introduce anilinoethyl moieties into more complex molecular architectures, which are common in various classes of dyes, agrochemicals, and pharmaceutical agents .

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